molecular formula C13H18NO7P B1671463 Ggstop CAS No. 926281-37-0

Ggstop

Cat. No.: B1671463
CAS No.: 926281-37-0
M. Wt: 331.26 g/mol
InChI Key: NTFPDEDRMYYPAC-UHFFFAOYSA-N
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Description

This compound is known for its non-toxic nature and its ability to inhibit GGT with a Ki value of 170 μM for human GGT . GGsTop has shown potential in various scientific research applications, particularly in the fields of medicine and biology.

Preparation Methods

GGsTop is synthesized through a series of chemical reactions involving the introduction of a phosphonate group to a butanoic acid derivative. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

GGsTop undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed on this compound to modify its functional groups.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GGsTop has a wide range of scientific research applications, including:

Mechanism of Action

GGsTop exerts its effects by irreversibly inhibiting gamma-glutamyl transpeptidase. The compound binds covalently to the active site of the enzyme, preventing it from catalyzing the transfer of the gamma-glutamyl group from glutathione to other molecules. This inhibition leads to a decrease in the degradation of glutathione, thereby reducing the levels of reactive oxygen species and promoting cellular health .

Comparison with Similar Compounds

GGsTop is unique in its high selectivity and irreversible inhibition of gamma-glutamyl transpeptidase. Similar compounds include:

This compound stands out due to its non-toxic nature and high specificity for gamma-glutamyl transpeptidase, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPDEDRMYYPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Next, 0.72 g (1.12 mmol) of benzyl 2-(N-benzyloxycarbonylamino)-4-{[3-(benzyloxycarbonylmethyl)phenyl](methyl)phosphono}butanoate was dissolved in 24 mL of a solvent mixture of methanol and water at 5:1 and mixed with 200 mg of 5% palladium-carbon, and hydrogen gas was introduced at room temperature for 2.5 hours. Thereafter, the palladium-carbon was removed by Celite filtration and the filtrate was vacuum-concentrated and the residue was freeze-dried from water to obtain 2-amino-4-{[3-(carboxymethyl)phenyl] (methyl)phosphono}butanoic acid (0.19 g, yield 51%) as a colorless solid.
Name
benzyl 2-(N-benzyloxycarbonylamino)-4-{[3-(benzyloxycarbonylmethyl)phenyl](methyl)phosphono}butanoate
Quantity
0.72 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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